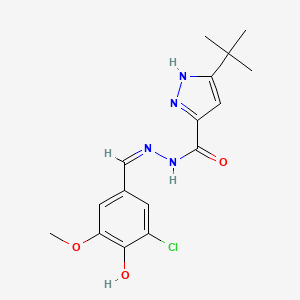![molecular formula C14H20FNO2S B6141162 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6141162.png)
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as FPEMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine is not fully understood. However, it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to increase the activity of the NMDA receptor, leading to enhanced cognitive function and neuroprotection.
Biochemical and Physiological Effects
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress-induced damage. In addition, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been found to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has several advantages for lab experiments. It has a high purity and reproducibility, making it an ideal candidate for preclinical studies. It also has a low toxicity profile, making it safe for use in animal models. However, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has some limitations. It has a short half-life, which may limit its efficacy in clinical settings. It also has a limited solubility, which may affect its bioavailability and distribution in the body.
Future Directions
For 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine research include evaluating its potential as a novel antipsychotic agent, neuroprotective agent, and cognitive enhancer.
Synthesis Methods
The synthesis of 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine involves the reaction of 3-fluoroacetophenone with 1-(methylsulfonyl)piperidine in the presence of sodium hydride. The reaction yields 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure reproducibility and high yield.
Scientific Research Applications
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to have neuroprotective effects against oxidative stress-induced cell death. It has also been found to enhance cognitive function and memory retention in animal models. In medicinal chemistry, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been evaluated for its potential as a novel antipsychotic agent. It has shown promising results in preclinical studies and is being further evaluated for its safety and efficacy in clinical trials.
properties
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-19(17,18)16-9-3-5-13(11-16)8-7-12-4-2-6-14(15)10-12/h2,4,6,10,13H,3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGKSLBCSLHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)


![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6141142.png)
![5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6141151.png)
![7-cyclopropyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6141156.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6141161.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)
![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)